molecular formula C14H9BrClN3 B5614375 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine

Cat. No.: B5614375
M. Wt: 334.60 g/mol
InChI Key: LYKXFKUSOXETGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine is a quinazoline derivative known for its potential biological activities, particularly in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazolin-4-one with 3-chloroaniline. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl₂, in a solvent like toluene or dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in solvents like toluene or dioxane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex quinazoline-based compounds .

Scientific Research Applications

6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK) by competitively binding to the ATP site. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine
  • 6-(3-Chlorophenyl)quinazolin-4-amine
  • 2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-(4-aminoaryl)-6-bromoquinazolin-4(3H)-ones

Comparison: 6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Compared to similar compounds, it may exhibit different pharmacological properties and potency, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3/c15-9-4-5-13-12(6-9)14(18-8-17-13)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXFKUSOXETGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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